3-(3,4,5-Trimethoxybenzoyl)azepan-2-one
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Overview
Description
3-(3,4,5-Trimethoxybenzoyl)azepan-2-one is a chemical compound characterized by the presence of a 3,4,5-trimethoxybenzoyl group attached to an azepan-2-one ring.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, TMP-bearing compounds have been known to inhibit the function of their targets, leading to various biological effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The amphiphilic nature of the molecule suggests that it could be well absorbed and distributed in the body .
Result of Action
3-(3,4,5-Trimethoxybenzoyl)azepan-2-one has been evaluated for antihypertensive and local anesthetic activity . It’s also suggested that the compound shows strong antiproliferative activity against malignant melanoma cells .
Action Environment
The interaction of this compound with lipid bilayers has been studied, suggesting that the membrane could be a potential site of action . The compound is suggested to be embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .
Biochemical Analysis
Biochemical Properties
The 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one, as part of the TMP group, interacts with various enzymes, proteins, and other biomolecules. The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one typically involves the acylation of azepan-2-one with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxybenzoyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-(3,4,5-Trimethoxybenzoyl)azepan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoate of Catechin: Known for its antiproliferative activity against melanoma cells.
3,4,5-Trimethoxyphenylacrylic Acid: Studied for its anticonvulsant and sedative properties.
2-Aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles: Evaluated for their microtubule-destabilizing activity.
Uniqueness
3-(3,4,5-Trimethoxybenzoyl)azepan-2-one is unique due to its azepan-2-one ring, which distinguishes it from other compounds containing the 3,4,5-trimethoxybenzoyl group. This structural feature may confer different biological activities and chemical reactivity, making it a valuable compound for further research .
Properties
IUPAC Name |
3-(3,4,5-trimethoxybenzoyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-20-12-8-10(9-13(21-2)15(12)22-3)14(18)11-6-4-5-7-17-16(11)19/h8-9,11H,4-7H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBNQRBIKRDLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2CCCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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